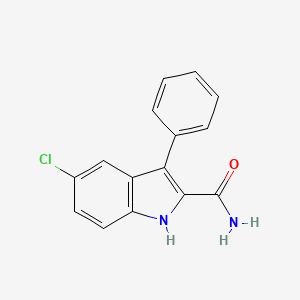

5-クロロ-3-フェニル-1H-インドール-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-3-phenyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor, which could be beneficial in treating ischemic brain injury .

科学的研究の応用

- 例えば、メチル6-アミノ-4-イソブトキシ-1H-インドール-2-カルボキシレートはインフルエンザAウイルスに対して阻害活性を示しました .

- さらに、1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)-4-メチルチオセミカルバジドなどの化合物は、コクサッキーB4ウイルスに対して強力な抗ウイルス効果を示しました .

抗ウイルス活性

脳型グリコーゲンホスホリラーゼ阻害

広範囲な生物活性

癌研究

その他の用途

要約すると、5-クロロ-3-フェニル-1H-インドール-2-カルボキサミドは、複数の分野で大きな可能性を秘めており、現在進行中の研究では、さらなる治療の可能性が明らかになることを目指しています。 🌟 .

作用機序

Target of Action

The primary target of 5-chloro-3-phenyl-1H-indole-2-carboxamide, also known as compound 1, is Brain-type Glycogen Phosphorylase (PYGB) . PYGB is recognized as a potential therapeutic target for ischemic-hypoxic diseases .

Mode of Action

Compound 1 interacts with PYGB, inhibiting its function . This inhibition can alleviate hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing lactate dehydrogenase (LDH) leakage rate, intracellular glucose content, and post-ischemic reactive oxygen species (ROS) level .

Biochemical Pathways

The inhibition of PYGB by compound 1 affects the regulation of glucose metabolism . It reduces the level of ATP in brain cells after ischemia, improves cellular energy metabolism, downregulates the degree of extracellular acidification, and improves metabolic acidosis . It also increases the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduces anaerobic glycolysis, and inhibits apoptosis and the expression of apoptosis-related proteins .

Pharmacokinetics

Compound 1 has high blood-brain barrier permeability, which is crucial for its bioavailability . This property allows the compound to exert its protective effect on the brain.

Result of Action

The result of compound 1’s action is the protection against cellular H/R injury in mouse astrocytes . It improves cell viability, reduces LDH leakage rate, intracellular glucose content, and post-ischemic ROS level . It also controls cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .

Action Environment

The action of compound 1 is influenced by the hypoxic-ischemic environment in which it operates . The compound’s efficacy in alleviating H/R injury of astrocytes and its stability are likely to be affected by the severity of the hypoxic-ischemic conditions.

生化学分析

Biochemical Properties

5-Chloro-3-phenyl-1H-indole-2-carboxamide has been identified as a novel brain-type glycogen phosphorylase inhibitor . It is involved in glucose metabolism by inhibiting PYGB . This compound has better inhibitory activity against PYGB, with an IC50 of 90.27 nM .

Cellular Effects

5-Chloro-3-phenyl-1H-indole-2-carboxamide has been found to have a potential therapeutic effect on cerebral ischemia . It can alleviate the hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing LDH leakage rate, intracellular glucose content, and post-ischemic ROS level .

Molecular Mechanism

The molecular mechanism of 5-Chloro-3-phenyl-1H-indole-2-carboxamide involves the regulation of glucose metabolism. It controls cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury . This compound can reduce the level of ATP in brain cells after ischemia, improve cellular energy metabolism, downregulate the degree of extracellular acidification, and improve metabolic acidosis .

Temporal Effects in Laboratory Settings

It has been found to increase the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduce anaerobic glycolysis, and inhibit apoptosis and the expression of apoptosis-related proteins .

Dosage Effects in Animal Models

The dosage effects of 5-Chloro-3-phenyl-1H-indole-2-carboxamide in animal models are yet to be fully determined. Its potential therapeutic effects on cerebral ischemia suggest that it may have significant impacts at certain dosages .

Metabolic Pathways

5-Chloro-3-phenyl-1H-indole-2-carboxamide is involved in the metabolic pathway of glucose metabolism by inhibiting PYGB . This suggests that it may interact with enzymes or cofactors involved in this pathway.

Transport and Distribution

The transport and distribution of 5-Chloro-3-phenyl-1H-indole-2-carboxamide within cells and tissues are yet to be fully determined. It has been found to have high blood–brain barrier permeability , suggesting that it may be transported and distributed effectively within the brain.

Subcellular Localization

The subcellular localization of 5-Chloro-3-phenyl-1H-indole-2-carboxamide is yet to be fully determined. Its involvement in glucose metabolism and its effects on cellular energy metabolism suggest that it may be localized to areas of the cell involved in these processes .

準備方法

The synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. 2

特性

IUPAC Name |

5-chloro-3-phenyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-10-6-7-12-11(8-10)13(14(18-12)15(17)19)9-4-2-1-3-5-9/h1-8,18H,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGAHGHLFFGPBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2481796.png)

![1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2481798.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2481799.png)

![ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2481800.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylcyclopropanecarboxamide](/img/structure/B2481802.png)

![6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2481803.png)

![5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2481805.png)

![methyl 2-(3-{3-[(4-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoate](/img/structure/B2481806.png)

![2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2481807.png)

![3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2481810.png)

![1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B2481812.png)